molecular formula C27H56N2O B12573722 N-Hexyl-N-methyl-N~2~-octadecylglycinamide CAS No. 603993-37-9

N-Hexyl-N-methyl-N~2~-octadecylglycinamide

Cat. No.: B12573722
CAS No.: 603993-37-9
M. Wt: 424.7 g/mol
InChI Key: IZQPEPGDLLJAFA-UHFFFAOYSA-N
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Description

N-Hexyl-N-methyl-N~2~-octadecylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide backbone substituted with hexyl, methyl, and octadecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-methyl-N~2~-octadecylglycinamide typically involves the reaction of glycine with hexylamine, methylamine, and octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

  • Step 1: Formation of Glycinamide Intermediate

    • Glycine is reacted with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-Hexylglycinamide.
    • Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and stirring for several hours.
  • Step 2: Methylation

    • N-Hexylglycinamide is then reacted with methylamine to introduce the methyl group.
    • Reaction conditions: Elevated temperature (e.g., 50-60°C), solvent (e.g., methanol), and stirring.
  • Step 3: Octadecylation

    • The final step involves the reaction of the intermediate with octadecylamine to form this compound.
    • Reaction conditions: Elevated temperature (e.g., 60-70°C), solvent (e.g., toluene), and stirring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-methyl-N~2~-octadecylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature.

    Substitution: Nucleophiles such as alkyl halides; reaction conditionssolvent (e.g., acetonitrile), elevated temperature.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-Hexyl-N-methyl-N~2~-octadecylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Hexyl-N-methyl-N~2~-octadecylglycinamide involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential candidate for antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Hexyl-N-methylglycinamide
  • N-Octadecylglycinamide
  • N-Methyl-N-octadecylglycinamide

Uniqueness

N-Hexyl-N-methyl-N~2~-octadecylglycinamide is unique due to the presence of three different substituents on the glycinamide backbone, which imparts distinct physicochemical properties. The combination of hexyl, methyl, and octadecyl groups enhances its amphiphilic nature, making it more effective in applications such as surfactants and drug delivery systems compared to its simpler analogs.

Properties

CAS No.

603993-37-9

Molecular Formula

C27H56N2O

Molecular Weight

424.7 g/mol

IUPAC Name

N-hexyl-N-methyl-2-(octadecylamino)acetamide

InChI

InChI=1S/C27H56N2O/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26-27(30)29(3)25-23-9-7-5-2/h28H,4-26H2,1-3H3

InChI Key

IZQPEPGDLLJAFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC(=O)N(C)CCCCCC

Origin of Product

United States

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